![molecular formula C9H12O B1293948 3,4-Dimethylanisole CAS No. 4685-47-6](/img/structure/B1293948.png)
3,4-Dimethylanisole
Overview
Description
3,4-Dimethylanisole is a chemical compound that belongs to the class of aromatic amines, which are known for their carcinogenic properties. Studies have shown that 3,4-dimethylaniline, a related compound, can increase the incidence of pituitary gland tumors in rats when ingested . The metabolism of 3,4-dimethylaniline and its derivatives has been a subject of research due to its biological significance and potential health implications.
Synthesis Analysis
The synthesis of related compounds, such as 3,5-dimethylaniline, has been improved through the combination of acylation, nitration, hydrolysis/deacetylation, diazotization/deamination, and reduction steps. By combining certain steps and using one-vessel reactions, the synthesis process has been streamlined, resulting in a higher overall yield and purity of the final product . Although this study focuses on 3,5-dimethylaniline, similar methodologies could potentially be applied to the synthesis of 3,4-dimethylanisole.
Molecular Structure Analysis
The molecular structure of 3,4-dimethylanisole has been explored using microwave spectroscopy and quantum chemical calculations. Two conformers with anti and syn configurations of the methoxy group have been identified. The internal rotations of the methyl groups attached to the aromatic ring have been analyzed, providing insights into the torsional barriers and rotational-torsional transitions of the molecule . Additionally, quantum-chemical calculations have been performed to understand the electron distribution within the molecule, revealing the energetic preferences of different conformations and the effects of methyl group orientation on the molecule's reactivity .
Chemical Reactions Analysis
Reactions involving 3-dimethylamino-2,2-dimethyl-2H-azirine, a compound structurally related to 3,4-dimethylanisole, have been studied. These reactions with NH-acidic heterocycles lead to the synthesis of 4H-imidazoles, showcasing the reactivity of the dimethylamino group in the presence of various heterocyclic compounds . This research provides a foundation for understanding the types of chemical reactions that 3,4-dimethylanisole might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethylanisoles have been extensively studied. Spectroscopic features such as FT-IR, FT-Raman, and NMR spectra have been obtained through DFT calculations and experimental measurements. The reactivity of these molecules has been analyzed using global descriptors, electron density mapping, and Fukui analysis. The position of the methyl groups significantly affects the reactivity of the methoxy group and the aromatic nature of the ring. Additionally, the potential of dimethylanisoles in optical applications has been explored through calculations of polarizability and hyperpolarizability .
Scientific Research Applications
Conformational Analysis
- Microwave Spectroscopy and Quantum Chemical Calculations :
- The microwave spectrum of 3,4-dimethylanisole was studied using Fourier transform microwave spectrometer and quantum chemical calculations. This study revealed two conformers with distinct configurations and provided insights into the torsional barriers of methyl groups attached to the aromatic ring. Such research is essential for understanding the molecular dynamics and structure of 3,4-dimethylanisole (Ferres et al., 2019).
Spectroscopy and Molecular Structure
- Combining Microwave Spectroscopy and X-ray Diffraction :
- A multidisciplinary approach was used to determine the structural properties of 2,3-dimethylanisole, a related compound. This approach combined gas-phase rotational spectroscopy with solid-state X-ray diffraction, revealing important structural and spectroscopic data for the molecule. Studies like this enhance our understanding of molecular structures and their behaviors in different states (Ferres et al., 2018).
Chemical Synthesis
- Synthesis of Protected Dimercaptophenylalanines :
- 3,4-Dimercaptophenylalanines, synthesized from 3,4-dimercaptobenzyl bromide derivatives, were developed as building blocks for peptide synthesis. This advancement opens up new avenues for creating dithiolene-functionalized peptides for research in catalysis, diagnostics, and nanotechnology (Banerjee et al., 2021).
Safety And Hazards
3,4-Dimethylanisole is a combustible liquid . It is advised to keep it away from heat, sparks, open flames, and hot surfaces . It should be handled with personal protective equipment and in a well-ventilated area . In case of contact with skin or eyes, it should be washed off immediately with plenty of water .
properties
IUPAC Name |
4-methoxy-1,2-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-7-4-5-9(10-3)6-8(7)2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUBSVWMOWKPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196964 | |
Record name | 3,4-Dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylanisole | |
CAS RN |
4685-47-6 | |
Record name | 3,4-Dimethylanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4685-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004685476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethylanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dimethylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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